Home > Products > Building Blocks P17776 > Kynurenic acid
Kynurenic acid - 492-27-3

Kynurenic acid

Catalog Number: EVT-271202
CAS Number: 492-27-3
Molecular Formula: C10H7NO3
Molecular Weight: 189.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KYNA is primarily synthesized within the brain, predominantly in astrocytes, although it is also produced in lower amounts in neurons [, , ]. The synthesis pathway involves several enzymatic steps starting with tryptophan:

  • Tryptophan Degradation: Tryptophan undergoes degradation primarily through the kynurenine pathway. This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), leading to the formation of N-formylkynurenine [, , , ].

  • Kynurenine Formation: N-formylkynurenine is subsequently converted to L-kynurenine, the direct precursor to kynurenic acid, by the enzyme kynurenine formamidase [, , , ].

  • Kynurenic Acid Biosynthesis: Kynurenine aminotransferases (KATs) catalyze the irreversible transamination of L-kynurenine to KYNA. KAT I and KAT II are the primary isoforms responsible for this conversion, with varying substrate specificity and tissue distribution [, , , ].

Future Directions
  • Developing Brain-Permeable Analogs: Overcoming the limited blood-brain barrier permeability of KYNA is crucial for its therapeutic application. Designing and synthesizing analogs with improved pharmacokinetic properties is a key area of interest [, ].

  • Elucidating Receptor-Specific Effects: While KYNA's actions are primarily attributed to NMDA receptor and α7nAChR antagonism, its interactions with other receptors require further investigation. Understanding the contribution of each receptor to its overall biological effects is essential for targeted therapeutic development [, ].

  • Exploring the Gut-Brain Axis Connection: The gut microbiome can influence KYNA production, and alterations in the gut microbiome have been implicated in neurological and psychiatric disorders [, ]. Investigating the interplay between the gut microbiome, KYNA, and brain function is an emerging area of research.

  • Translational Research and Clinical Trials: Translating preclinical findings from animal studies to human applications requires well-designed clinical trials to evaluate the safety and efficacy of KYNA modulation strategies in various disease states [, , ].

Kynurenine

Compound Description: Kynurenine is a metabolite of tryptophan and the direct precursor to kynurenic acid in the kynurenine pathway. It is produced by the enzyme kynurenine aminotransferase (KAT). [, , , , , , ]

Relevance: Kynurenine is directly converted to kynurenic acid by KAT enzymes, making it a crucial compound in regulating kynurenic acid levels in the brain. Elevated kynurenine levels are often observed alongside elevated kynurenic acid in various conditions. [, , , , , , ]

Quinolinic Acid

Compound Description: Quinolinic acid is another metabolite in the kynurenine pathway, acting as an agonist at NMDA receptors and exhibiting excitotoxic properties. [, ]

Relevance: Quinolinic acid and kynurenic acid share a common origin in the kynurenine pathway, establishing a dynamic balance between their neurotoxic and neuroprotective effects. Imbalances in their ratio have been implicated in various neurological disorders. [, ]

Xanthurenic Acid

Compound Description: Xanthurenic acid is a metabolite in the kynurenine pathway with potential roles in neurotransmission and inflammation. [, ]

Relevance: Similar to kynurenic acid, xanthurenic acid is a product of the kynurenine pathway, implying shared metabolic pathways and potential interactions. [, ]

L-Tryptophan

Compound Description: L-Tryptophan is an essential amino acid and the precursor for the entire kynurenine pathway, including kynurenic acid. [, , ]

Relevance: As the initial substrate for the kynurenine pathway, L-tryptophan availability directly influences kynurenic acid production. Dietary manipulation of L-tryptophan can impact kynurenic acid levels in the brain. [, , ]

Indoleamine 2,3-dioxygenase (IDO)

Compound Description: IDO is a key enzyme in the kynurenine pathway responsible for the conversion of tryptophan to N-formylkynurenine, ultimately leading to kynurenic acid production. [, ]

Relevance: IDO activity significantly impacts kynurenic acid production as it catalyzes the initial step in the kynurenine pathway. IDO inhibitors are being investigated as potential therapeutic targets in conditions associated with elevated kynurenic acid. [, ]

Glucosamine-kynurenic acid

Compound Description: Glucosamine-kynurenic acid is a conjugate of glucosamine and kynurenic acid, designed to improve the delivery of kynurenic acid to the central nervous system. []

Relevance: This conjugate aims to enhance the therapeutic potential of kynurenic acid by improving its bioavailability and ability to cross the blood-brain barrier, making it relevant for exploring its therapeutic applications. []

SZR-104 (N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide)

Compound Description: SZR-104 is a synthetic analog of kynurenic acid designed to improve blood-brain barrier permeability. []

Relevance: SZR-104 aims to overcome the limitation of kynurenic acid's poor blood-brain barrier penetration, making it a potentially more effective therapeutic agent in neurological conditions. []

6-Aminokynurenic Acid

Compound Description: 6-Aminokynurenic acid is a kynurenic acid derivative that exhibits inhibitory activity against the binding of nerve growth factor (NGF) to the low-affinity p75 NGF receptor. []

Relevance: This derivative highlights the diverse biological activities of kynurenic acid analogs and their potential as pharmacological tools for studying NGF signaling pathways. It underscores the structural features influencing these activities. []

3-Methyl Ester of 4,7-Dihydro-2-methyl-7-oxothieno[3,2-b]pyridine-3,5-dicarboxylic Acid

Compound Description: This compound, structurally related to kynurenic acid, demonstrates inhibitory activity against NGF binding to the p75 NGF receptor. []

Relevance: The inhibitory activity of this compound further emphasizes the importance of specific structural motifs in kynurenic acid and its analogs for interacting with the p75 NGF receptor, providing insights into potential therapeutic targets. []

N-Acetyl-L-aspartic Acid

Compound Description: N-Acetyl-L-aspartic acid is an endogenous metabolite and a precursor to N-acetyl-L-aspartyl-L-glutamic acid, an agonist of metabotropic glutamate receptors. Its administration has been shown to increase kynurenic acid levels in rat brain microdialysis samples. []

Relevance: The observed increase in kynurenic acid levels upon N-Acetyl-L-aspartic acid administration suggests potential interactions between these compounds in vivo. This relationship warrants further investigation to understand their interplay in influencing neuronal activity. []

Source

Kynurenic acid is synthesized from kynurenine, which itself is formed through the enzymatic degradation of tryptophan. The primary enzymes involved in this conversion are kynurenine aminotransferases, which facilitate the transamination of kynurenine to produce kynurenic acid. This metabolic pathway is crucial for regulating levels of neuroactive compounds and has implications in neurobiology and psychiatry.

Classification

Kynurenic acid can be classified as an endogenous metabolite and a neuroactive compound. It belongs to a broader category of kynurenine pathway metabolites, which also includes other biologically relevant substances such as quinolinic acid and 3-hydroxykynurenine.

Synthesis Analysis

Methods

The synthesis of kynurenic acid occurs mainly through enzymatic reactions involving kynurenine aminotransferases (KATs). These enzymes catalyze the irreversible deamination of kynurenine to form kynurenic acid. There are several methods for synthesizing kynurenic acid, including:

  • Enzymatic Synthesis: Utilizing purified KATs from various sources such as yeast or mammalian tissues.
  • Chemical Synthesis: Non-enzymatic routes have also been explored, including spontaneous oxidation of kynurenine under specific conditions .

Technical Details

The enzymatic synthesis typically involves the use of pyridoxal phosphate as a cofactor, facilitating the transamination reaction. High-performance liquid chromatography is commonly employed to quantify the synthesized kynurenic acid and assess the efficiency of different synthesis methods .

Molecular Structure Analysis

Structure

Kynurenic acid has a molecular formula of C_10H_9N_O_3 and a molecular weight of approximately 189.19 g/mol. The structure consists of a pyridine ring with hydroxyl and carboxylic acid functional groups, contributing to its biological activity.

Data

  • Molecular Weight: 189.19 g/mol
  • Melting Point: Approximately 150 °C
  • Solubility: Soluble in water, ethanol, and dimethyl sulfoxide.

The structural features of kynurenic acid allow it to interact with various receptors in the brain, influencing neurotransmission and neuroprotection.

Chemical Reactions Analysis

Reactions

Kynurenic acid undergoes several chemical reactions within biological systems:

  1. Transamination: Conversion from kynurenine via KATs.
  2. Degradation: Metabolized into other compounds such as quinolinic acid or 3-hydroxykynurenine.
  3. Binding Interactions: Kynurenic acid can bind to glutamate receptors, modulating excitatory neurotransmission .

Technical Details

Mechanism of Action

Process

Kynurenic acid primarily acts as an antagonist at N-methyl-D-aspartate receptors, which are critical for synaptic plasticity and memory function. By modulating glutamate signaling, kynurenic acid plays a protective role against excitotoxicity—a process linked to various neurodegenerative diseases.

Data

Research indicates that increased levels of kynurenic acid may correlate with reduced neuronal damage in models of stroke and neuroinflammation. Its dual role as both an antioxidant and a neuroprotective agent positions it as a potential therapeutic target .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Odor: Odorless.
  • Density: Approximately 1.3 g/cm³.

Chemical Properties

  • pH: Kynurenic acid solutions typically have a pH between 5 and 7.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.

Spectroscopic techniques such as Fourier-transform infrared spectroscopy reveal characteristic absorption bands corresponding to functional groups present in the molecule, aiding in its identification .

Applications

Kynurenic acid has several scientific uses:

  • Neuroscience Research: Investigated for its role in neuroprotection and modulation of neurotransmitter systems.
  • Therapeutics: Potential applications in treating conditions such as schizophrenia, Alzheimer's disease, and other neurodegenerative disorders due to its protective effects against excitotoxicity.
  • Biomarker Studies: Levels of kynurenic acid are studied as potential biomarkers for various psychiatric and neurological conditions .
Biochemical Pathways and Enzymatic Regulation of KYNA Synthesis

Tryptophan-Kynurenine Pathway Dynamics

Kynurenic acid (KYNA) is a terminal metabolite of the kynurenine pathway (KP), which catabolizes >95% of dietary tryptophan [1] [2]. The pathway initiates with tryptophan conversion to N-formylkynurenine via:

  • Indoleamine 2,3-dioxygenase (IDO): Extrahepatic, cytokine-induced (e.g., IFN-γ), dominant in immune cells and brain [4] [8].
  • Tryptophan 2,3-dioxygenase (TDO): Hepatic, glucocorticoid-regulated, primary systemic tryptophan degradation [2] [5].

N-Formylkynurenine is rapidly hydrolyzed to kynurenine (KYN)—the central branch point metabolite. KYN serves as the direct precursor for KYNA synthesis via transamination or competes with downstream oxidative metabolism to neurotoxic metabolites like quinolinic acid (QUIN) [3] [6].

Table 1: Key Enzymes in Initial KP Steps

EnzymeLocationRegulatorsKm for Trp (µM)
IDOExtrahepaticIFN-γ, TNF-α, LPS20–50
TDOLiverGlucocorticoids, heme100–400
Kynurenine formamidaseUbiquitousNone50–180

Role of Kynurenine Aminotransferases (KAT Isoforms: KAT1-4) in Tissue-Specific Production

KYNA synthesis is catalyzed irreversibly by kynurenine aminotransferases (KATs), which transaminate KYN using α-keto acid co-substrates (e.g., α-ketoglutarate) [6] [7]. Four isoforms exhibit distinct tissue distribution and kinetic properties:

  • KAT I (mitochondrial): Highest activity in kidneys; low affinity for KYN (Km ~4.7 mM) [7] [10].
  • KAT II (cytosolic): Dominant brain isoform; high specificity for KYN (Km ~90 µM); localized in astrocytes and neurons [6] [8].
  • KAT III: Ubiquitous; low contribution to cerebral KYNA [10].
  • KAT IV (glutamine transaminase K): Minor role; highest expression in liver [7].

Astrocytes are the primary KYNA producers in the CNS due to abundant KAT II, while peripheral tissues (kidney, liver) utilize multiple isoforms. The irreversible nature of KAT reactions positions KYNA as a metabolic endpoint [6] [8].

Table 2: KAT Isoform Characteristics

IsoformGeneSubcellular LocalizationTissue PrevalenceKm for KYN
KAT ICCBL1MitochondriaKidney > Liver~4.7 mM
KAT IIAADATCytosolBrain (astrocytes)~90 µM
KAT IIICCBL2CytosolLiver, Kidney~1.2 mM
KAT IVGTKCytosolLiver~8.5 mM

Competitive Modulation by Kynurenine 3-Monooxygenase (KMO) Activity

Kynurenine 3-monooxygenase (KMO) competitively regulates KYNA synthesis by diverting KYN toward 3-hydroxykynurenine (3-HK), a precursor of QUIN [3] [5]. Key dynamics include:

  • KMO is FAD-dependent, located on mitochondrial outer membranes, with highest activity in liver/kidney (Km for KYN: 14–25 µM) [3] [5].
  • Inhibition of KMO (e.g., via genetic knockdown or ROS) shifts flux toward KYNA, increasing neuroprotection [3] [8].
  • In neurological disorders (e.g., Huntington’s, Alzheimer’s), upregulated KMO depletes KYN, reducing KYNA and elevating neurotoxic QUIN [3] [10].

Fig. 1: Metabolic Flux at KYN Branch Point

KYN → KATs → KYNA (Neuroprotective)  │  ↓ KMO  3-HK → 3-HAA → QUIN (Neurotoxic)  

Inflammatory Mediators (IDO/TDO) in Peripheral vs. Central KYNA Biosynthesis

Peripheral inflammation drives KP activation via:

  • IDO induction: IFN-γ, TNF-α, or LPS stimulate IDO in macrophages/dendritic cells, increasing systemic KYN [4] [8].
  • Kynurenine transport: Blood-brain barrier (BBB) transporters import peripheral KYN, which astrocytes convert to KYNA [8] [10].

Central inflammation exhibits cell-specific responses:

  • Microglia: Express IDO and KMO, producing QUIN during neuroinflammation [4] [8].
  • Astrocytes: Upregulate KAT II under IFN-γ exposure, boosting KYNA as a feedback inhibitor of excitotoxicity [6] [8].

Diseases like sepsis or autoimmune arthritis show elevated peripheral IDO activity, increasing plasma KYN/KYNA ratios. In contrast, CNS disorders (e.g., stroke) feature microglial QUIN dominance over astrocytic KYNA [4] [8].

Mitochondrial vs. Cytosolic Compartmentalization of Metabolic Flux

KP enzymes are compartmentalized, optimizing metabolite flux and redox balance:

  • Mitochondria: Harbor KMO, kynureninase, and 3-HAA dioxygenase. Produce QUIN for NAD+ synthesis via quinolinate phosphoribosyltransferase (QPRT) [5] [9].
  • Cytosol: Contain KAT II and IDO/TDO. Favor KYNA production and rapid antioxidant responses [6] [9].

Cross-compartment crosstalk:

  • Mitochondrial KYN export to cytosol enables astrocytic KYNA synthesis [5].
  • Aminocarboxymuconate semialdehyde decarboxylase (ACMSD) regulates NAD+ synthesis by diverting ACMS toward picolinic acid instead of QUIN, indirectly limiting neurotoxicity [5] [9].

Table 3: Subcellular Localization of KP Enzymes

EnzymeCompartmentPrimary Function
IDO/TDOCytosolTrp → KYN
KMOMitochondriaKYN → 3-HK
KAT I-IVCytosol/MitochondriaKYN → KYNA
3-HAA dioxygenaseMitochondria3-HAA → ACMS → QUIN
ACMSDMitochondriaACMS → Aminomuconate (NAD+ bypass)

Properties

CAS Number

492-27-3

Product Name

Kynurenic acid

IUPAC Name

4-oxo-1H-quinoline-2-carboxylic acid

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)

InChI Key

HCZHHEIFKROPDY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O

Solubility

>28.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Kynurenic acid; Kynurenic acid; Kynuronic acid; Quinurenic acid;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.